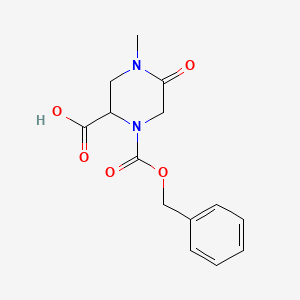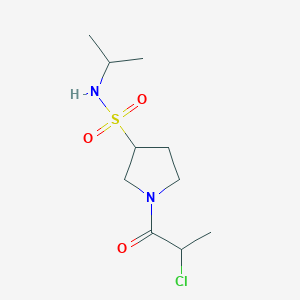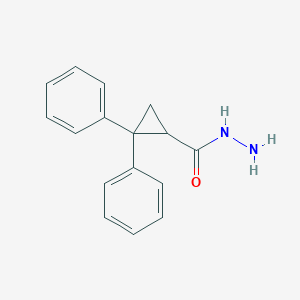
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "NAPA" and has been studied extensively for its unique properties and potential therapeutic applications.
作用机制
The mechanism of action of NAPA is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAPA has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells. Additionally, NAPA has been shown to have anti-inflammatory properties and can inhibit the production of certain cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
One of the major advantages of using NAPA in lab experiments is its potent anti-cancer properties. This makes it a potential candidate for the development of new cancer therapies. Additionally, NAPA has been shown to have anti-inflammatory properties, which makes it a potential candidate for the development of new anti-inflammatory drugs.
However, one of the major limitations of using NAPA in lab experiments is its complex synthesis process. This requires specialized equipment and expertise, which can make it difficult for researchers to obtain the compound. Additionally, the mechanism of action of NAPA is not fully understood, which can make it difficult for researchers to design experiments that target specific pathways.
未来方向
There are many potential future directions for research on NAPA. One potential direction is to further study the mechanism of action of the compound. This could lead to the development of more targeted therapies that are specific to certain types of cancer.
Another potential direction is to study the potential applications of NAPA in other fields of research, such as neurodegenerative diseases. Studies have shown that NAPA has neuroprotective properties and can protect against neuronal damage. This makes it a potential candidate for the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide is a promising compound that has the potential to be used in various fields of research. Its potent anti-cancer and anti-inflammatory properties make it a potential candidate for the development of new therapies. However, further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields of research.
合成方法
The synthesis of NAPA involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-bromo-3-naphthalene carboxylic acid with 2-amino-5-nitropyridine to form the corresponding nitro compound. This compound is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst. The amine is then reacted with 4-acetamidophenylacetic acid to form the final product, NAPA.
科学研究应用
NAPA has been extensively studied for its potential applications in various fields of research. One of the most promising applications of NAPA is in the field of cancer research. Studies have shown that NAPA has potent anti-cancer properties and can induce apoptosis in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16(29)25-20-8-10-21(11-9-20)26-23(30)15-28-24(31)13-12-22(27-28)19-7-6-17-4-2-3-5-18(17)14-19/h2-14H,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAEUORSOALFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)

![(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide](/img/structure/B2455502.png)
![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)
![N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2455508.png)

![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)



![3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione](/img/structure/B2455517.png)
